molecular formula C13H11N5OS B2898140 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1266388-04-8

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2898140
CAS RN: 1266388-04-8
M. Wt: 285.33
InChI Key: QQAURZGPPSESCK-UHFFFAOYSA-N
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Description

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. It was first identified in a screen for compounds that could induce the expression of the tumor suppressor gene, p21.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • A study by Hassan, Hafez, and Osman (2014) reports the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were characterized using spectral data and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
    • Another study by Zaki, El-Dean, and Abdulrazzaq (2015) describes the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds, which were characterized by elemental and spectral analysis (Zaki, El-Dean, & Abdulrazzaq, 2015).
  • Antitumor Activities :

    • The study by Hafez et al. (2013) investigated the antitumor activities of some synthesized pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides against different human cancer cell lines (Hafez et al., 2013).
  • Heterocyclic Synthesis :

    • A review by El‐Mekabaty (2014) presents a comprehensive survey of the methods of preparation and the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).
  • Carbonic Anhydrase Inhibitors :

    • Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide, which possess strong carbonic anhydrase inhibitory properties (Büyükkıdan et al., 2013).
  • Tautomerism Studies :

    • Kaczor et al. (2013) conducted experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity, providing insights into the preferred tautomeric forms in different states (Kaczor et al., 2013).

properties

IUPAC Name

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c14-11-9(6-15-18-11)12(19)17-13-16-10(7-20-13)8-4-2-1-3-5-8/h1-7H,(H3,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAURZGPPSESCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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